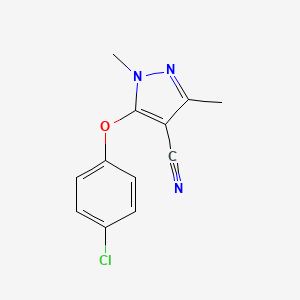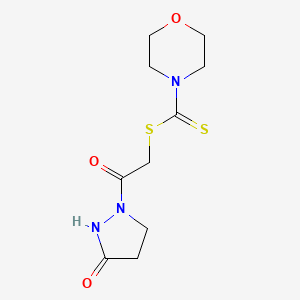
5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CPDP) is a compound that is used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of biochemical and physiological experiments. CPDP is a relatively new compound that has only recently been studied, and its potential applications are still being explored.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry of Pyrazole Derivatives
Pyrazole derivatives, including those structurally related to 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile, have been the focus of extensive research due to their pharmacophore properties, playing a crucial role in the development of biologically active compounds. These derivatives exhibit a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. The synthesis of these compounds often involves innovative approaches, including condensation followed by cyclization, highlighting their significance in medicinal chemistry and organic synthesis (Dar & Shamsuzzaman, 2015).
Environmental Impact and Degradation Pathways
Chlorophenols, which are structurally related to the chlorophenoxy group in this compound, have been studied for their environmental impact, especially in the context of municipal solid waste incineration. These studies provide insights into the degradation pathways, environmental persistence, and potential toxicity of chlorinated organic compounds. Understanding the environmental behavior of chlorophenols helps in assessing the ecological risks associated with similar chlorinated organic chemicals (Peng et al., 2016).
Heterogeneous Catalysis in Organic Synthesis
The synthesis and chemical behavior of pyrazoline derivatives, which share a part of the molecular backbone with this compound, have been explored in various studies. These compounds serve as precursors in the synthesis of highly substituted pyrazolines, demonstrating the compound's relevance in the development of new organic synthesis methodologies, including heterogeneous catalysis. Such research underlines the importance of pyrazoline and its derivatives in synthesizing novel organic compounds with potential applications across diverse scientific fields (Baumstark et al., 2013).
Propriétés
IUPAC Name |
5-(4-chlorophenoxy)-1,3-dimethylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-8-11(7-14)12(16(2)15-8)17-10-5-3-9(13)4-6-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMVDMMZJBGKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)OC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![11-(6-Ethyl-5-fluoropyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2631010.png)
![3-(2-(o-tolyloxy)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2631011.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2631012.png)

![1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline](/img/structure/B2631015.png)

![N-(3-((4-chlorophenyl)thio)-2-methylpropyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2631017.png)


![10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-diphenylacridine](/img/structure/B2631024.png)

![(E)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2631027.png)


